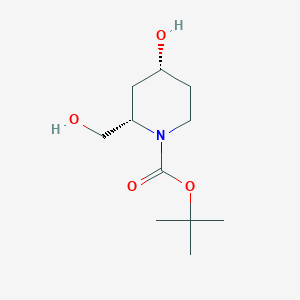
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (NCPMP) is a cyclic, nitrogen-containing organic compound that has been studied for its potential applications in scientific research. NCPMP has been studied for its ability to interact with a variety of biomolecules, such as proteins, enzymes, and neurotransmitters. This compound has the potential to be used in a variety of laboratory experiments, ranging from biochemical assays to drug discovery.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used to study the effects of neurotransmitters on the brain, as well as to study the effects of drugs on the body. It has also been used to study the effects of certain proteins on the body, as well as to study the effects of certain enzymes on the body. This compound has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain hormones on the behavior of animals.
Wirkmechanismus
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine acts as an agonist of certain neurotransmitters, such as serotonin and dopamine. It binds to these neurotransmitters and activates them, resulting in an increase in their activity. This compound also binds to certain proteins, such as G-protein coupled receptors, and activates them, resulting in an increase in their activity. Finally, this compound binds to certain enzymes, such as tyrosine hydroxylase, and activates them, resulting in an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target that it is interacting with. This compound has been shown to increase the activity of certain neurotransmitters, resulting in an increase in the activity of certain brain regions. This compound has also been shown to increase the activity of certain proteins, resulting in an increase in the activity of certain cellular processes. Finally, this compound has been shown to increase the activity of certain enzymes, resulting in an increase in the activity of certain metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments include its ability to interact with a variety of biomolecules, its ability to activate certain proteins, and its ability to activate certain enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to cause side effects, and its potential to interact with other compounds.
Zukünftige Richtungen
The potential future directions for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine include its use in drug discovery, its use in the development of new therapeutic agents, its use in the development of new diagnostic tools, its use in the study of the effects of certain hormones on the body, and its use in the study of the effects of certain proteins on the body. Additionally, this compound could be used to study the effects of certain drugs on the body, as well as to study the effects of certain enzymes on the body. Finally, this compound could be used to study the effects of certain neurotransmitters on the body, as well as to study the effects of certain hormones on the behavior of animals.
Synthesemethoden
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is synthesized via a two-step process. First, a cyclopropylmethyl group is added to the 1-methyl-1H-pyrazol-4-amine molecule. This is done by reacting the molecule with a cyclopropylmethyl halide in the presence of a base, such as sodium hydroxide. The second step is the addition of the nitrogen atom to the cyclopropylmethyl group. This is done by reacting the cyclopropylmethyl group with a nitrile in the presence of a base, such as potassium carbonate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "1-methyl-1H-pyrazol-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 1-methyl-1H-pyrazol-4-carboxylic acid in methanol and diethyl ether to yield the intermediate N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-carboxamide.", "Step 2: The intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst in methanol to yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine.", "Step 3: The final product is purified by recrystallization from water." ] } | |
CAS-Nummer |
1156237-49-8 |
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



